3,5-Dichloro-1-methyl-1H-indole-2-carbaldehyde
Description
Properties
Molecular Formula |
C10H7Cl2NO |
|---|---|
Molecular Weight |
228.07 g/mol |
IUPAC Name |
3,5-dichloro-1-methylindole-2-carbaldehyde |
InChI |
InChI=1S/C10H7Cl2NO/c1-13-8-3-2-6(11)4-7(8)10(12)9(13)5-14/h2-5H,1H3 |
InChI Key |
AWVUMOOJONAQFC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=C1C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: N-Methylation of Indole
Indole is first methylated at the 1-position using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN) or dimethylformamide (DMF). Typical conditions include reflux (82–84°C) for 12–16 hours, yielding 1-methyl-1H-indole with >85% efficiency.
Step 2: Regioselective Chlorination
The 1-methylindole undergoes dichlorination at the 3- and 5-positions. Chlorination is achieved using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in dichloromethane (DCM) at 0–5°C. The reaction is monitored via thin-layer chromatography (TLC), with yields ranging from 70–80%.
Step 3: Vilsmeier-Haack Formylation
The chlorinated intermediate is treated with the Vilsmeier reagent (POCl₃/DMF) at 0–5°C, followed by reflux (80–90°C) for 5–8 hours. Hydrolysis with aqueous sodium carbonate (Na₂CO₃) yields the aldehyde.
Typical Reaction Conditions
| Parameter | Value |
|---|---|
| Reagents | POCl₃, DMF, Na₂CO₃ |
| Temperature | 0–5°C (initial), 80–90°C (reflux) |
| Yield | 65–75% |
| Purity (HPLC) | >95% |
Oxidative Methods via 2-Hydroxymethylindole Intermediates
An alternative route involves the oxidation of 2-hydroxymethylindole derivatives. This method is advantageous for avoiding harsh chlorination conditions post-formylation.
Step 1: Synthesis of 2-Hydroxymethyl-1-methylindole
1-Methylindole is treated with paraformaldehyde ((CH₂O)ₙ) in acetic acid (AcOH) under reflux, introducing a hydroxymethyl group at the 2-position. Yields of 60–70% are typical.
Step 2: Dichlorination
Chlorination at the 3- and 5-positions is performed using chlorine gas (Cl₂) in carbon tetrachloride (CCl₄) at 25°C. The reaction requires 2–4 hours, with yields of 75–85%.
Step 3: Oxidation to Aldehyde
The hydroxymethyl group is oxidized to a carbaldehyde using activated manganese dioxide (MnO₂) in dichloromethane (DCM). The reaction proceeds at room temperature over 20–30 hours, yielding 60–65% of the target compound.
Key Advantages
-
Avoids POCl₃, reducing corrosive waste.
-
Compatible with acid-sensitive functional groups.
McFadyen-Stevens Reaction from Carboxylic Acid Derivatives
The McFadyen-Stevens reaction converts carboxylic acids to aldehydes via intermediate hydrazides. This method is less common but useful for lab-scale synthesis.
Step 1: Esterification of Indole-2-Carboxylic Acid
3,5-Dichloro-1-methyl-1H-indole-2-carboxylic acid is esterified with ethanol (EtOH) and sulfuric acid (H₂SO₄) under reflux, yielding the ethyl ester (90–95% yield).
Step 2: Hydrazide Formation
The ester is treated with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol, forming the carbohydrazide. Reaction conditions include reflux for 4–6 hours (80–85% yield).
Step 3: Tosylation and Thermal Decomposition
The hydrazide is tosylated with p-toluenesulfonyl chloride (TsCl) in pyridine, followed by decomposition in ethylene glycol at 150°C. This step yields the aldehyde with 40–50% efficiency.
Limitations
-
Lower overall yield compared to Vilsmeier-Haack.
-
Requires stringent temperature control.
Comparative Analysis of Methods
| Method | Key Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Vilsmeier-Haack | POCl₃, DMF | 65–75 | >95 | Industrial |
| Oxidative (MnO₂) | MnO₂, Cl₂ | 60–65 | 90–95 | Lab-scale |
| McFadyen-Stevens | NH₂NH₂, TsCl | 40–50 | 85–90 | Lab-scale |
Critical Considerations in Process Optimization
-
Regioselectivity in Chlorination
-
Solvent Selection
-
Purification Techniques
Chemical Reactions Analysis
3,5-Dichloro-1-methyl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major products formed from these reactions include oxidized or reduced forms of the compound, as well as substituted derivatives depending on the reagents used .
Scientific Research Applications
3,5-Dichloro-1-methyl-1H-indole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various biologically active molecules.
Biology: Indole derivatives have shown potential in antiviral, anticancer, and antimicrobial research.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-1-methyl-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. For example, they can act as inhibitors of enzymes or as agonists/antagonists of receptors, thereby modulating cellular functions .
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The dichloro compound’s Cl groups increase molecular weight by ~55 g/mol compared to the dimethyl analog, reducing solubility in polar solvents. Chlorine’s electronegativity also enhances the electrophilicity of the aldehyde group, favoring reactions like Schiff base formation .
- In contrast, the dimethyl analog’s methyl groups donate electron density, stabilizing the indole ring but reducing aldehyde reactivity .
Melting Points :
- Indole-3-carboxaldehyde exhibits a higher melting point (193–198°C) than Indole-4-carboxaldehyde (140–146°C), likely due to better crystal packing in the 3-substituted isomer . The dichloro compound’s mp remains uncharacterized but is expected to differ significantly due to halogenation.
Biological Activity
3,5-Dichloro-1-methyl-1H-indole-2-carbaldehyde is an indole derivative known for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This compound features dichloro substitutions at the 3 and 5 positions of the indole ring, along with a carbaldehyde functional group at the 2 position, which enhances its reactivity and biological profile.
- Molecular Formula : C10H7Cl2NO
- Molecular Weight : 228.07 g/mol
- Structure : The compound exhibits a unique structure that influences its interaction with biological targets.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, indole derivatives have been shown to inhibit the growth of various bacteria and fungi due to their ability to disrupt cellular processes.
Anticancer Activity
Indole derivatives, including this compound, have been explored for their anticancer properties. Studies suggest that these compounds may inhibit specific kinases involved in cancer cell proliferation. For example, the inhibition of WEE1 kinase has been linked to enhanced cytotoxicity in cancer cells, demonstrating the potential of indole derivatives in cancer therapy .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit various enzymes. For instance, it may interact with urease enzymes, which are important in various biological systems and can be targeted for therapeutic interventions .
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds highlights the unique biological activities attributed to different substitution patterns on the indole ring. The following table summarizes key features of related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde | C11H8ClNO2 | Two aldehyde groups; broader reactivity |
| 5-Chloro-2-methyl-1H-indole-3-carbaldehyde | C10H8ClNO | Single chlorine substitution; different position |
| 3-Chloroindole | C8H6ClN | Simpler structure; lacks aldehyde functionality |
These variations in substitution patterns significantly influence their chemical behavior and biological activity .
Study on Anticancer Activity
A study investigated the anticancer effects of various indole derivatives on human cancer cell lines. The results indicated that compounds with dichloro substitutions exhibited enhanced cytotoxicity compared to their mono-chloro counterparts. The mechanism of action was primarily through the inhibition of cell cycle progression at G2-M checkpoints via WEE1 inhibition .
Antimicrobial Assessment
Another research effort focused on evaluating the antimicrobial properties of indole derivatives against a panel of bacterial strains. The findings revealed that certain derivatives exhibited potent antibacterial activity, suggesting potential applications as antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,5-Dichloro-1-methyl-1H-indole-2-carbaldehyde, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via formylation of a pre-functionalized indole core. For example, a reflux method using acetic acid and sodium acetate as catalysts (similar to ) can be adapted. Reaction time (3–5 hours) and stoichiometric ratios (e.g., 1.1:1 molar ratio of aldehyde precursor to nucleophile) are critical for yield optimization. Post-synthesis purification via recrystallization from DMF/acetic acid mixtures is recommended to isolate high-purity crystals .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substitution patterns (e.g., chlorine at positions 3 and 5, methyl at N1).
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying the aldehyde group’s orientation and planarity of the indole ring .
- Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (CHClNO) and isotopic patterns.
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected peaks in NMR or ambiguous crystallographic results) be systematically resolved?
- Methodological Answer :
- Dynamic NMR Experiments : Perform variable-temperature NMR to assess conformational flexibility or tautomerism.
- Density Functional Theory (DFT) Calculations : Compare experimental NMR chemical shifts with DFT-predicted values to identify discrepancies arising from solvent effects or crystal packing .
- Twinned Crystallography : Use SHELXD/SHELXE for structure solution if twinning is suspected, as seen in high-symmetry space groups .
Q. What computational strategies are effective for predicting the biological activity of this compound, particularly its interaction with enzyme targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with enzymes (e.g., cytochrome P450 isoforms). The dichloro and aldehyde groups may enhance hydrophobic and covalent interactions, respectively .
- MD Simulations : Run 100-ns simulations in explicit solvent to assess stability of ligand-receptor complexes. Compare with analogs (e.g., 5-fluoro or 6-chloro derivatives) to evaluate substituent effects on binding kinetics .
Q. How do electronic and steric effects of the 3,5-dichloro and N1-methyl substituents influence reactivity compared to other indole derivatives?
- Methodological Answer :
- Comparative Reactivity Analysis :
- Hammett Studies : Quantify substituent effects on reaction rates (e.g., aldehyde oxidation) using σ/σ values for Cl (σ = 0.37) versus other halogens .
Methodological Considerations
- Data Reproducibility : When adapting synthesis protocols, document solvent purity (e.g., anhydrous acetic acid) and inert atmosphere conditions to minimize side reactions .
- Ethical Reporting : Align with systematic review standards (e.g., PRISMA) when comparing biological activity data, ensuring gray literature and unpublished datasets are transparently evaluated .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
